![molecular formula C16H18O3 B12596438 4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid CAS No. 626230-52-2](/img/structure/B12596438.png)
4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid is a chemical compound with a unique bicyclic structure.
Méthodes De Préparation
The synthesis of 4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid typically involves a series of chemical reactions. One common method is the Diels-Alder reaction, which involves the reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activity and therapeutic effects. In industry, it can be used in the production of polymers and other materials .
Mécanisme D'action
The mechanism of action of 4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid can be compared with other similar compounds, such as 7-oxabicyclo[2.2.1]heptane derivatives. These compounds share a similar bicyclic structure but may differ in their chemical properties and applications. The unique structure of this compound gives it distinct advantages in certain applications .
Propriétés
Numéro CAS |
626230-52-2 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
4-(7-methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid |
InChI |
InChI=1S/C16H18O3/c1-16(12-6-7-13(16)9-8-12)14(17)10-2-4-11(5-3-10)15(18)19/h2-5,12-13H,6-9H2,1H3,(H,18,19) |
Clé InChI |
KNJJBCQALNUZAR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1CC2)C(=O)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


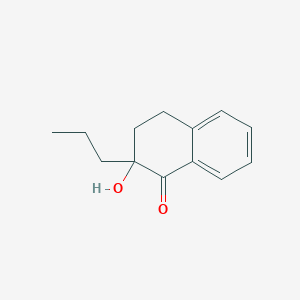
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)
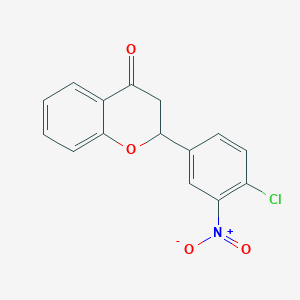
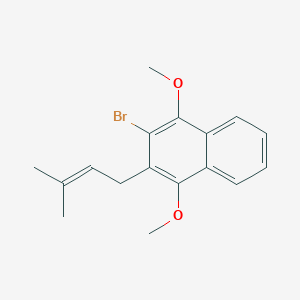
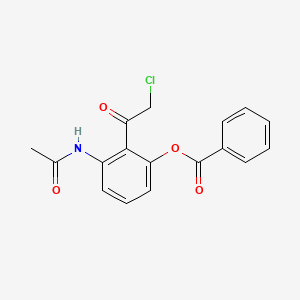
![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B12596396.png)
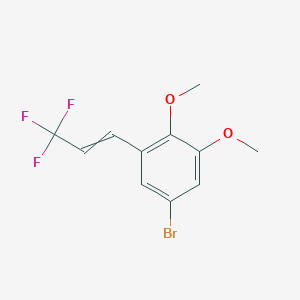
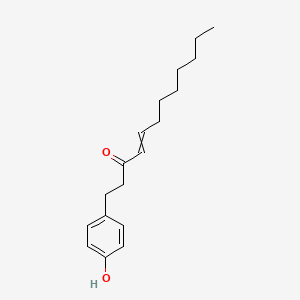
![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)

![(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone](/img/structure/B12596436.png)
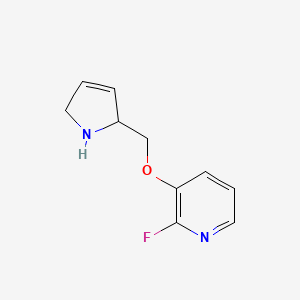
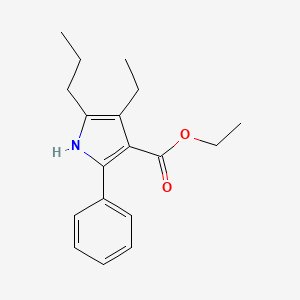
![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)
